(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
“5-ETHOXY-3-[(7Z)-3-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the core heterocyclic structure followed by functionalization. Common synthetic routes may include:
Formation of the Thiazolo-Triazine Core: This can be achieved through cyclization reactions involving thioamides and hydrazines under acidic or basic conditions.
Indole Functionalization: The indole moiety can be introduced through palladium-catalyzed coupling reactions or via Fischer indole synthesis.
Ethoxy Group Introduction: Ethoxylation can be performed using ethyl iodide or ethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindoles, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of multiple functional groups allows for diverse interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The pathways involved could include inhibition of signal transduction, disruption of metabolic processes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-ETHOXY-3-[(7Z)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 5-ETHOXY-3-[(7Z)-3-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-THIONE
Uniqueness
The uniqueness of “5-ETHOXY-3-[(7Z)-3-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE” lies in its specific functional groups and the arrangement of its heterocyclic rings. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(7Z)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22N4O4S/c1-3-30-15-7-5-14(6-8-15)26-12-24-23-27(13-26)22(29)20(32-23)19-17-11-16(31-4-2)9-10-18(17)25-21(19)28/h5-11H,3-4,12-13H2,1-2H3,(H,25,28)/b20-19- |
InChI Key |
AJCBNZXRRJGOJX-VXPUYCOJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)OCC)NC4=O)/S3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)OCC)NC4=O)S3 |
Origin of Product |
United States |
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